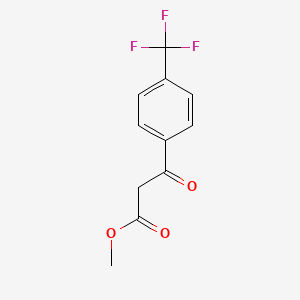

Methyl 4-(trifluoromethyl)benzoylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJOILIYLOHXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352872 | |

| Record name | Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212755-76-5 | |

| Record name | Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(trifluoromethyl)benzoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(trifluoromethyl)benzoylacetate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(trifluoromethyl)benzoylacetate, a valuable building block in pharmaceutical and agrochemical research. The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the experimental protocol, presents key quantitative data, and visualizes the reaction pathway and workflow for clarity.

Reaction Overview: The Claisen Condensation

The synthesis of this compound is achieved through a crossed Claisen condensation. In this reaction, an ester with α-hydrogens (methyl acetate) is deprotonated by a strong, non-nucleophilic base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester that lacks α-hydrogens (methyl 4-(trifluoromethyl)benzoate). The subsequent loss of a methoxide leaving group yields the target β-keto ester, this compound.[1][2]

The use of a strong base, such as sodium hydride (NaH), is crucial for driving the reaction to completion by ensuring the formation of the enolate from the relatively weakly acidic α-protons of methyl acetate.[1]

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | Electrophile |

| Methyl Acetate | C₃H₆O₂ | 74.08 | Nucleophile Precursor |

| Sodium Hydride | NaH | 24.00 | Base |

| This compound | C₁₁H₉F₃O₃ | 246.18 | Product |

Spectroscopic Data for Starting Material: Methyl 4-(trifluoromethyl)benzoate

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 8.14 | d | 8.0 | 2H, Ar-H | [3] |

| 7.68 | d | 8.0 | 2H, Ar-H | [3] | |

| 3.94 | s | - | 3H, -OCH₃ | [3] | |

| ¹³C NMR (100 MHz, CDCl₃) | 165.9 | s | - | C=O | [3] |

| 134.5 | q | 33 | Ar-C-CF₃ | [3] | |

| 133.5 | s | - | Ar-C | [3] | |

| 130.1 | s | - | Ar-CH | [3] | |

| 125.5 | q | 4 | Ar-CH | [3] | |

| 123.8 | q | 271 | -CF₃ | [3] | |

| 52.6 | s | - | -OCH₃ | [3] | |

| ¹⁹F NMR (376 MHz, CDCl₃) | -63.21 | s | - | -CF₃ | [3] |

Experimental Protocols

General Experimental Procedure

Materials:

-

Methyl 4-(trifluoromethyl)benzoate

-

Methyl acetate (dried over anhydrous potassium carbonate)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

-

Base Suspension: Sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) is suspended in anhydrous THF.

-

Enolate Formation: Methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

-

Condensation: A solution of methyl 4-(trifluoromethyl)benzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of ice-cold water. The mixture is then acidified to pH ~5-6 with 1 M HCl. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2] The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]

Note: The exact reaction time and temperature may require optimization for this specific substrate combination.

Visualization of Reaction and Workflow

Claisen Condensation Reaction Pathway

Caption: Reaction pathway of the Claisen condensation for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions provided are general and may require optimization.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(trifluoromethyl)benzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(trifluoromethyl)benzoylacetate is a fluorinated β-ketoester of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental methodologies, and discusses its synthesis and potential reactivity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the methyl ester, values for the closely related Ethyl 4-(trifluoromethyl)benzoylacetate are provided for reference where direct data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Molecular Weight | 246.19 g/mol | [1] |

| Melting Point | 58.0 - 62.0 °C | [1] |

| Boiling Point | No experimental data available. The boiling point of Ethyl 4-(trifluoromethyl)benzoylacetate is 248-249 °C.[2] | N/A |

| Density | No experimental data available. The density of Ethyl 4-(trifluoromethyl)benzoylacetate is 1.270 g/mL at 25 °C.[2] | N/A |

| Physical State | Solid at 20 °C | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Solubility | Soluble in Methanol.[3] Generally, β-ketoesters are soluble in common organic solvents and have limited solubility in water. | [3] |

| Purity | >95.0% (by Gas Chromatography) | [1] |

| CAS Registry Number | 212755-76-5 | [1] |

Experimental Protocols

Melting Point Determination (General Protocol)

A capillary melting point apparatus would be used. A small, powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range over which the sample melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Synthesis via Claisen Condensation (General Protocol)

This compound can be synthesized via a Claisen condensation reaction between methyl 4-(trifluoromethyl)benzoate and methyl acetate.

-

Reaction Setup: A solution of a strong base, such as sodium methoxide, in an anhydrous solvent like diethyl ether or tetrahydrofuran is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of methyl 4-(trifluoromethyl)benzoate and methyl acetate is added dropwise to the base solution with stirring, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation under reduced pressure.

Visualizations

Synthesis of this compound via Claisen Condensation

Caption: General Claisen condensation for synthesis.

General Experimental Workflow for Melting Point Determination

Caption: General workflow for melting point determination.

Reactivity and Biological Significance

As a β-ketoester, this compound exhibits characteristic reactivity. The active methylene group (the CH₂ group between the two carbonyls) is acidic and can be deprotonated by a base to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, making it a versatile synthetic intermediate.

The trifluoromethyl group significantly influences the compound's properties. It is a strong electron-withdrawing group, which increases the acidity of the active methylene protons. In the context of drug design, the introduction of a trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, and it can also improve membrane permeability and binding affinity to target proteins due to its lipophilic nature. While no specific signaling pathways involving this compound have been reported, trifluoromethylated compounds are known to play roles in various therapeutic areas, including oncology and infectious diseases. For instance, derivatives of trifluoromethylated pyrazoles have shown potential as anticancer agents.[4][5] The biological activity of such compounds is often attributed to their ability to inhibit specific enzymes or receptors. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

References

- 1. This compound | 212755-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. (4-トリフルオロメチルベンゾイル)酢酸エチル | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 212755-76-5 | TCI AMERICA [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-(trifluoromethyl)benzoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-(trifluoromethyl)benzoylacetate. Due to the limited availability of experimentally published spectra for this specific compound, the data presented herein is a combination of information from analogous compounds and predicted values based on established spectroscopic principles. This guide also outlines a standard experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and experimental workflow.

Molecular Structure and Atom Numbering

This compound, with the CAS Number 212755-76-5, possesses a structure amenable to detailed NMR analysis. The diagram below illustrates the chemical structure with a numbering system used for the assignment of NMR signals.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(trifluoromethyl)benzoylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of Methyl 4-(trifluoromethyl)benzoylacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines predicted fragmentation patterns, experimental protocols, and visual workflows to aid in the comprehensive analysis of this compound.

Predicted Mass Spectrometry Data

The mass spectral data for this compound is predicted based on its chemical structure and common fragmentation patterns observed for β-keto esters and trifluoromethylated aromatic compounds.

Table 1: Predicted Mass Spectral Data for this compound

| Ion Description | Predicted m/z | Predicted Relative Abundance |

| [M]+• (Molecular Ion) | 246.05 | Moderate |

| [M-OCH3]+ | 215.04 | Moderate to High |

| [C8H4F3O]+ | 173.02 | High (Base Peak) |

| [C7H4F3]+ | 145.03 | Moderate |

| [C6H4]+• | 76.03 | Low |

| [COOCH3]+ | 59.01 | Moderate |

Experimental Protocols

The following are suggested starting protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Optimization may be required based on the specific instrumentation and sample matrix.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Instrumentation : A standard GC-MS system equipped with an electron ionization (EI) source.

-

Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Injector Temperature : 250 °C.

-

Injection Mode : Splitless or split (e.g., 20:1 ratio).

-

Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 40-400.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation : Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.

-

LC Conditions :

-

Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40 °C.

-

-

MS Conditions :

-

Ionization Mode : Positive ion electrospray ionization (ESI+).

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 120 °C.

-

Desolvation Temperature : 350 °C.

-

Scan Range : m/z 50-500.

-

Visual Representations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The fragmentation is expected to be initiated by the loss of the methoxy group, followed by the cleavage of the bond between the carbonyl groups, leading to the formation of the stable benzoyl cation.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-(trifluoromethyl)benzoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of Methyl 4-(trifluoromethyl)benzoylacetate. While a publicly available, experimentally verified infrared spectrum for this specific compound is not readily accessible, this document offers a comprehensive analysis based on the expected vibrational modes of its constituent functional groups, supported by data from structurally analogous compounds. This guide is intended to assist researchers in identifying the characteristic spectral features of this compound, understanding the experimental protocols for its analysis, and visualizing the analytical workflow.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: a methyl ester, a ketone, a trifluoromethyl group, and a para-substituted aromatic ring. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes. These predictions are derived from established correlation tables and the analysis of similar molecules.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~ 2960 - 2850 | Medium | C-H Stretch | Methyl Group (O-CH₃) |

| ~ 1740 - 1720 | Strong | C=O Stretch | Methyl Ester |

| ~ 1690 - 1670 | Strong | C=O Stretch | Ketone |

| ~ 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1500 - 1400 | Medium | C-H Bend | Methyl Group |

| ~ 1320 - 1280 | Strong | C-F Stretch | Trifluoromethyl Group |

| ~ 1250 - 1000 | Strong | C-O Stretch | Ester |

| ~ 1180 - 1100 | Strong | C-F Stretch | Trifluoromethyl Group |

| ~ 850 - 800 | Strong | C-H Out-of-plane Bend | 1,4-Disubstituted Benzene |

Experimental Protocol for Infrared Spectroscopy

The following provides a detailed methodology for obtaining the infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer, a common and powerful technique for this type of analysis.

Objective: To acquire a high-resolution infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound (solid sample)

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or similar) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

-

Spatula and weighing paper.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Install the ATR accessory into the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the atmosphere and the ATR crystal.

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

With the ATR accessory in place and the crystal exposed to the purged atmosphere, initiate the background scan from the instrument control software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Preparation and Loading:

-

Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to cover the crystal surface but not so high as to damage the crystal.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan from the instrument control software. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

-

The software will automatically ratio the single beam spectrum of the sample against the single beam spectrum of the background to produce the absorbance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

-

Compare the observed peak positions with the predicted values in the table above and with spectral databases of related compounds for structural confirmation.

-

-

Cleaning:

-

After the analysis is complete, release the pressure from the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

-

Clean the ATR crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis process for the infrared spectroscopy of this compound.

Caption: Experimental workflow for obtaining the IR spectrum.

Caption: Data analysis workflow for spectral interpretation.

Technical Guide: Characterization and Purity of CAS 212755-76-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the characterization and purity assessment of the compound with CAS number 212755-76-5. This compound is identified as Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a β-keto ester. β-keto esters are a significant class of organic compounds, frequently utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their versatile reactivity makes them valuable building blocks in medicinal chemistry and drug development.

It is important to note that the initial query included the name "2-amino-N-(2,2,2-trifluoroethyl)propanamide," which is a distinct chemical entity from the compound associated with CAS 212755-76-5. This guide will focus exclusively on Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

The accurate characterization and determination of purity are critical for ensuring the quality, safety, and efficacy of any pharmaceutical intermediate. This document outlines the typical analytical methodologies employed for this purpose, including spectroscopic techniques for structural elucidation and chromatographic methods for purity evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is presented in the table below. This information is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 212755-76-5 |

| Chemical Name | Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate |

| Synonyms | Methyl 4-(trifluoromethyl)benzoylacetate |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| Appearance | White to off-white solid |

Structural Characterization

The primary techniques for the structural characterization of organic molecules like Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are typically employed. For β-keto esters, it is important to consider the potential for keto-enol tautomerism, which can result in the presence of two distinct sets of signals in the NMR spectra.

General Experimental Protocol for NMR Analysis:

-

Sample Preparation: A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR). Standard pulse programs are used to obtain ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Expected ¹H NMR Spectral Features for Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (Keto Form):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.7 | Singlet |

| -CH₂- | ~4.0 | Singlet |

| Aromatic-H | 7.7 - 8.1 | Multiplets |

Expected ¹³C NMR Spectral Features for Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (Keto Form):

| Carbon | Expected Chemical Shift (ppm) |

| -OCH₃ | ~52 |

| -CH₂- | ~45 |

| C=O (ester) | ~167 |

| C=O (keto) | ~190 |

| Aromatic-C | 125 - 135 |

| -CF₃ | ~123 (quartet) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

General Experimental Protocol for MS Analysis:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

For Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (246.18).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By quantifying the area of the main peak relative to the total area of all peaks, the purity of the compound can be determined.

General Experimental Protocol for HPLC Purity Analysis:

-

Sample Preparation: A solution of the sample is prepared in a suitable solvent at a known concentration.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed, often in a gradient elution mode.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Detector: A UV detector is commonly used, with the wavelength set to a value where the analyte has strong absorbance.

-

-

Data Analysis: The chromatogram is recorded, and the peak areas are integrated. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Typical Purity Specifications:

| Purity Grade | Specification | Analytical Method |

| Standard | ≥98% | HPLC or GC |

| High Purity | >99% | HPLC |

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the characterization and purity analysis of Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

Caption: General workflow for structural characterization by NMR spectroscopy.

Caption: General workflow for purity determination by HPLC.

Conclusion

The characterization and purity assessment of Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 212755-76-5) are essential steps in its use as a pharmaceutical intermediate. This technical guide has outlined the standard analytical methodologies, including NMR for structural confirmation and HPLC for purity determination. While specific, detailed experimental data for this compound is not publicly available, the general protocols provided herein serve as a robust framework for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. Adherence to these principles will ensure the quality and consistency of this important chemical building block.

The Genesis of a Pharmaceutical Powerhouse: A Technical Guide to the Discovery and Historical Synthesis of Trifluoromethylated Benzoylacetates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethyl (CF₃) group into organic molecules has been a transformative strategy in modern medicinal chemistry. This electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of trifluoromethylated building blocks, trifluoromethylated benzoylacetates and their derivatives stand out as pivotal precursors in the synthesis of numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). This technical guide provides an in-depth exploration of the discovery and historical synthesis of these valuable compounds, offering detailed experimental protocols, quantitative data, and a visual representation of their synthetic utility. The strategic use of trifluoromethylated intermediates has streamlined the complex journey from a chemical intermediate to a marketable drug[1].

Historical Perspective: The Dawn of Trifluoromethylated β-Keto Esters

The journey to trifluoromethylated benzoylacetates begins with the broader exploration of trifluoromethylated β-keto esters. A significant milestone in this area was the work of Sykes, Tatlow, and Thomas in 1956, who reported the sodium-promoted Claisen condensation of ethyl trifluoroacetate with ethyl acetate to produce ethyl γ,γ,γ-trifluoroacetoacetate. This reaction laid the groundwork for the synthesis of a new class of fluorinated compounds. Although this early work focused on the acetoacetate derivative, the principles of the Claisen condensation would prove directly applicable to the synthesis of their benzoyl counterparts.

The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, remains the cornerstone of synthesizing β-keto esters. The general mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester.

Core Synthesis: The Claisen Condensation

The primary method for synthesizing trifluoromethylated benzoylacetates is the crossed Claisen condensation. This reaction typically involves the condensation of a trifluoromethylated benzoic acid ester (e.g., ethyl 4-(trifluoromethyl)benzoate) with an enolizable ester, such as ethyl acetate, in the presence of a strong base.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 4-(Trifluoromethyl)benzoylacetate via Claisen Condensation

This protocol is a representative example based on established Claisen condensation methodologies.

Materials:

-

Ethyl 4-(trifluoromethyl)benzoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF), or Toluene)

-

Aqueous acid (e.g., 1 M HCl or dilute acetic acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in the chosen anhydrous solvent.

-

Enolate Formation: Ethyl acetate is added dropwise to the stirred solution of the base at room temperature. The mixture is then gently refluxed to ensure the complete formation of the ethyl acetate enolate.

-

Condensation: Ethyl 4-(trifluoromethyl)benzoate is added dropwise to the reaction mixture. The reaction is then refluxed for several hours to drive the condensation to completion.

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a dilute aqueous acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize typical reaction conditions and spectroscopic data for representative trifluoromethylated benzoylacetates and related compounds.

| Compound | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate | NaOEt | Ethanol | 60 | 2 | 85.6 | [2] |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate | NaH | Cyclohexane | Reflux | N/A | N/A | [2] |

| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 4-methylacetophenone, Methyltrifluoroacetate | NaOMe | Toluene | 110 | 24 | N/A | [3] |

Table 1: Synthesis of Trifluoromethylated β-Keto Esters - Reaction Parameters

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Ref. |

| Ethyl 4-(trifluoromethyl)benzoate | 8.14 (d, J=8.0 Hz, 2H), 7.68 (d, J=8.0 Hz, 2H), 4.42 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | 165.9, 134.5 (q, J=33 Hz), 133.5, 130.1, 125.5 (q, J=4 Hz), 123.8 (q, J=271 Hz), 61.5, 14.3 | -63.21 | [4][5] |

| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 7.85 (d, J=8.2 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 6.53 (s, 1H), 2.43 (s, 3H) | 185.3, 178.6 (q, J=34 Hz), 145.4, 131.7, 129.7, 129.6, 117.8 (q, J=291 Hz), 91.8, 21.7 | -77.5 | [3] |

| Ethyl 3-oxo-3-phenylpropanoate | 7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H), 4.20 (q, J=7.1 Hz, 2H), 3.97 (s, 2H), 1.25 (t, J=7.1 Hz, 3H) | 192.8, 167.3, 136.4, 133.7, 128.8, 128.5, 61.5, 45.9, 14.1 | N/A | [6] |

Table 2: Spectroscopic Data for Trifluoromethylated Benzoylacetates and Related Precursors

Application in Drug Development: Synthesis of COX-2 Inhibitors

Trifluoromethylated benzoylacetates and their diketone derivatives are crucial intermediates in the synthesis of selective COX-2 inhibitors, a class of drugs used to treat inflammation and pain. A prime example is the synthesis of Celecoxib.

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[7] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[7][8] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[5][9]

The synthesis of Celecoxib involves the condensation of a trifluoromethylated β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, with 4-sulfonamidophenylhydrazine.[3][10] This diketone is synthesized via a Claisen condensation of a trifluoroacetic acid ester with a substituted acetophenone.

Experimental Workflow: Synthesis of a Trifluoromethylated β-Diketone Precursor for Celecoxib

Signaling Pathway: Mechanism of COX-2 Inhibition

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by drugs synthesized from trifluoromethylated precursors.

Conclusion

The discovery and development of synthetic routes to trifluoromethylated benzoylacetates have been instrumental in the advancement of modern pharmaceuticals. The historical application of the Claisen condensation to fluorinated esters paved the way for the efficient synthesis of these key building blocks. Their utility is prominently demonstrated in the creation of selective COX-2 inhibitors, which have had a profound impact on the management of inflammatory conditions. The continued exploration of new synthetic methodologies and applications for trifluoromethylated compounds promises to drive further innovation in drug discovery and development. The unique properties conferred by the trifluoromethyl group ensure that these compounds will remain a central focus for researchers and scientists in the years to come.

References

- 1. rsc.org [rsc.org]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268) [hmdb.ca]

- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 8. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 10. youtube.com [youtube.com]

The Trifluoromethyl Ketoester Group: A Keystone for Modern Drug Discovery and Organic Synthesis

An In-depth Technical Guide on the Fundamental Reactivity and Synthetic Utility

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethyl Ketoester Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant percentage of pharmaceuticals and agrochemicals containing this versatile element.[1] The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is integrated into a β-ketoester framework, the resulting trifluoromethyl ketoester moiety emerges as a highly valuable and versatile building block in organic synthesis and drug discovery.

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the adjacent carbonyl and ester functionalities. This electronic perturbation enhances the electrophilicity of the keto-carbonyl carbon and increases the acidity of the α-protons, facilitating a rich and diverse range of chemical transformations. These properties make trifluoromethyl ketoesters ideal precursors for the synthesis of complex fluorinated molecules, including chiral alcohols, amino acids, and heterocyclic scaffolds, which are of significant interest in the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the fundamental reactivity of the trifluoromethyl ketoester group, detailing its synthesis, key transformations, and applications, supported by experimental protocols and quantitative data.

Synthesis of Trifluoromethyl Ketoesters

The most common and direct method for the synthesis of β-trifluoromethyl-β-ketoesters is the Claisen condensation of an ester with ethyl trifluoroacetate. A prominent example is the synthesis of ethyl 4,4,4-trifluoroacetoacetate from ethyl acetate and ethyl trifluoroacetate.[4]

Claisen Condensation

The Claisen condensation proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields the β-ketoester.[5] Strong bases such as sodium ethoxide or sodium hydride are typically employed to drive the reaction to completion.[6]

Caption: Mechanism of Claisen condensation for ethyl 4,4,4-trifluoroacetoacetate synthesis.

Table 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Ethoxide | Ethanol/Cyclohexane | 50 | 3 | 75.9 | [7] |

| Sodium Ethoxide | Ethanol/m-Dichlorobenzene | 55 | 2 | - | [4] |

| Sodium Ethoxide | Ethanol/Toluene | 60 | 2 | - | [4] |

| Sodium | Ethyl Acetate/Ethyl Trifluoroacetate | Reflux | 0.17 | 75-80 |

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate[5]

-

To a reaction vessel, add 100 mL of cyclohexane, 37.4 g (0.55 mol) of a 10% sodium ethoxide solution in ethanol, and 57.2 g (0.65 mol) of ethyl acetate at 25 °C.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add 71 g (0.5 mol) of ethyl trifluoroacetate, maintaining the temperature between 15-20 °C.

-

After the addition is complete, heat the mixture to 50 °C for 3 hours.

-

Cool the reaction to 10-15 °C and slowly add 59.2 g (0.6 mol) of 37% concentrated hydrochloric acid, keeping the temperature between 20-30 °C.

-

After stirring for 1.5 hours at 40 °C, the crude product can be isolated and purified by distillation.

Fundamental Reactivity of the Trifluoromethyl Ketoester Group

The presence of the trifluoromethyl group dramatically influences the reactivity of the ketoester moiety, primarily through its strong inductive electron-withdrawing effect. This leads to increased acidity of the α-protons and enhanced electrophilicity of the adjacent ketone carbonyl.

Enolate Formation and Alkylation

The α-protons of trifluoromethyl ketoesters are significantly more acidic than their non-fluorinated analogs, facilitating easy enolate formation even with milder bases. The alkylation of these enolates can proceed through either C-alkylation or O-alkylation, with the outcome being highly dependent on the reaction conditions.[1]

Caption: C- vs. O-alkylation pathways of trifluoromethyl ketoester enolates.

In aprotic polar solvents, the ratio of C- to O-alkylation can be time-dependent, with the O-alkylated product being the kinetic product and the C-alkylated product being the thermodynamic product. The cleavage of the enol ether (O-alkylated product) by nucleophiles like iodide can regenerate the enolate, leading to the eventual formation of the more stable C-alkylated product.[1]

Table 2: C- vs. O-Alkylation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

| Alkylating Agent | Solvent | Time (h) | C/O Ratio | Total Yield (%) |

| n-Butyl Bromide | THF/HMPA | 24 | 15/85 | 30 |

| n-Butyl Bromide | THF/HMPA | 168 | 40/60 | 50 |

| Benzyl Bromide | THF/HMPA | 2 | 70/30 | 80 |

| Benzyl Bromide | THF/HMPA | 24 | 90/10 | 90 |

Enantioselective Electrophilic Trifluoromethylation

The enolates of β-ketoesters can be reacted with electrophilic trifluoromethylating reagents to introduce a trifluoromethyl group at the α-position. The use of chiral catalysts allows for this transformation to be carried out with high enantioselectivity.[8][9]

Table 3: Enantioselective Trifluoromethylation of β-Keto Esters [8]

| Substrate | Chiral Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Methyl 1-oxo-indan-2-carboxylate | Guanidine 4a | CHCl₃ | -40 | 80 | 70 |

| t-Butyl 1-oxo-indan-2-carboxylate | Guanidine 4a | CHCl₃ | -40 | 72 | 67 |

| Methyl 1-oxo-tetralin-2-carboxylate | Guanidine 4a | CHCl₃ | -40 | 65 | 60 |

Experimental Protocol: Enantioselective Trifluoromethylation[11]

-

To a stirred solution of β-keto ester (0.0526 mmol) in CHCl₃ (0.5 mL), add chiral guanidine (0.0579 mmol).

-

Stir the mixture for 10 minutes at room temperature, then cool to -40 °C and stir for an additional 5 minutes.

-

Add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.0631 mmol) and stir for 1 hour at -40 °C.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the α-trifluoromethyl-β-keto ester.

Reduction of the Ketone

The ketone functionality of trifluoromethyl ketoesters can be selectively reduced to the corresponding alcohol. Asymmetric reduction methods, particularly those employing biocatalysts, provide access to chiral β-hydroxy-β-trifluoromethyl esters with high enantiomeric excess.[7]

Caption: Workflow for the asymmetric bioreduction of ethyl 4,4,4-trifluoroacetoacetate.

Table 4: Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate

| Biocatalyst | System | Yield (%) | ee (%) | Configuration | Reference |

| Saccharomyces uvarum SW-58 | Aqueous-organic biphasic | >95 | >99 | R | [7] |

| Baker's Yeast | Aqueous | 74.5 | 82.3 | S | [3] |

| Recombinant E. coli CgCR | Ethyl acetate-DES-water | 84.7 | - | R | [7] |

Cycloaddition and Annulation Reactions: The Biginelli Reaction

Trifluoromethyl ketoesters are excellent substrates for multicomponent reactions, such as the Biginelli reaction, which provides a straightforward route to dihydropyrimidinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry.[10][11]

Caption: Plausible mechanism for the acid-catalyzed Biginelli reaction.

Table 5: Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction [10]

| Aldehyde (R) | Yield of Intermediate (%) |

| C₆H₅ | 65-70 |

| 4-(OCH₃)-C₆H₄ | 65-70 |

Experimental Protocol: Biginelli Reaction[13]

-

A mixture of the aldehyde (1 mmol), ethyl 4,4,4-trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL) is treated with a catalytic amount of concentrated HCl.

-

The mixture is heated at reflux for the appropriate time (monitored by TLC).

-

Upon cooling to room temperature, the product precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to afford the dihydropyrimidinone derivative.

Applications in Drug Discovery

The unique properties conferred by the trifluoromethyl group make trifluoromethyl ketoesters and their derivatives highly attractive in drug discovery. The resulting compounds often exhibit enhanced metabolic stability, increased membrane permeability, and improved binding to target proteins. For instance, chiral 2,2,2-trifluoroethanols, synthesized from the asymmetric hydrogenation of trifluoromethyl ketones (which can be derived from trifluoromethyl ketoesters), are key intermediates in the synthesis of pharmaceuticals such as the cathepsin K inhibitor Odanacatib and the tryptophan hydroxylase inhibitor LX-1031.[12]

Conclusion

The trifluoromethyl ketoester group is a remarkably versatile functional moiety in organic synthesis. The strong electron-withdrawing effect of the trifluoromethyl group activates the molecule for a wide array of transformations, including enolate alkylation, electrophilic trifluoromethylation, ketone reduction, and participation in multicomponent reactions to form complex heterocyclic systems. The ability to control the stereochemical outcome of these reactions further enhances the synthetic utility of these building blocks. Given their importance in the synthesis of medicinally relevant compounds, the continued exploration of the fundamental reactivity of trifluoromethyl ketoesters will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

- 1. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

Navigating the Solubility Landscape of Methyl 4-(trifluoromethyl)benzoylacetate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Methyl 4-(trifluoromethyl)benzoylacetate, a key building block in pharmaceutical synthesis and material science, presents a unique solubility profile critical for its application in various chemical processes. This technical guide offers a comprehensive overview of its solubility in common organic solvents, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for assessing its behavior in solution.

Core Topic: Solubility of this compound

As of the latest review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents is not extensively published. This guide, therefore, provides a qualitative assessment based on the molecule's structural features and offers detailed methodologies for empirical determination.

Molecular Structure and Polarity:

This compound possesses both polar and non-polar characteristics. The presence of the ester and ketone functional groups, along with the highly electronegative trifluoromethyl group, imparts a degree of polarity to the molecule. The aromatic ring, however, contributes to its non-polar nature. This dual character suggests that its solubility will be significant in a range of organic solvents, with a preference for those of intermediate polarity. It is anticipated to have limited solubility in highly non-polar solvents like hexanes and in highly polar, protic solvents like water.

Quantitative Solubility Data

In the absence of published specific quantitative data (e.g., in g/100 mL or mol/L), the following table is provided as a template for researchers to populate with their empirically determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | Gravimetric / Spectroscopic | |

| Ethanol | 25 | Gravimetric / Spectroscopic | |

| Acetone | 25 | Gravimetric / Spectroscopic | |

| Ethyl Acetate | 25 | Gravimetric / Spectroscopic | |

| Dichloromethane | 25 | Gravimetric / Spectroscopic | |

| Chloroform | 25 | Gravimetric / Spectroscopic | |

| Toluene | 25 | Gravimetric / Spectroscopic | |

| Hexane | 25 | Gravimetric / Spectroscopic | |

| Diethyl Ether | 25 | Gravimetric / Spectroscopic | |

| Dimethylformamide (DMF) | 25 | Gravimetric / Spectroscopic | |

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric / Spectroscopic |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established methods are recommended.

Method 1: The Equilibrium Solubility (Shake-Flask) Method

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected organic solvents of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to sediment the excess undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Method 2: Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Materials:

-

This compound

-

Selected organic solvents of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a solvent-compatible membrane)

-

Pre-weighed evaporation dish

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the Equilibrium Solubility Method.

-

Filtration: Filter a known volume of the supernatant to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the dish containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility assessment and the experimental protocol for the equilibrium solubility method.

Caption: Logical workflow for assessing the solubility of a chemical compound.

Caption: Experimental workflow for the equilibrium solubility (shake-flask) method.

stability and storage conditions for Methyl 4-(trifluoromethyl)benzoylacetate

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(trifluoromethyl)benzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a β-ketoester of significant interest in organic synthesis due to the presence of a trifluoromethyl group, which can impart unique properties to target molecules, such as enhanced metabolic stability and binding affinity. Understanding the stability profile of this reagent is essential for ensuring the reproducibility of experimental results and the quality of synthesized products. This guide details the factors influencing its stability and provides protocols for its evaluation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and moisture-induced hydrolysis. |

| Light | Amber vial or light-proof container | Prevents potential photodegradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with container materials. |

Stability Profile: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways. The following table summarizes hypothetical data from such studies on this compound.

| Stress Condition | Reagent/Condition | Duration | Putative Major Degradation Product(s) | % Degradation (Illustrative) |

| Thermal | 70°C | 14 days | Decarboxylation and condensation products | 5-10% |

| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 4-(Trifluoromethyl)benzoic acid, Acetone | 15-25% |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 4-(Trifluoromethyl)benzoate, Acetate | 30-50% |

| Oxidative | 3% H₂O₂ | 48 hours | Oxidized aromatic ring derivatives | 10-15% |

| Photostability | ICH Q1B Option II | 7 days | Photolytic cleavage products | 5-15% |

Experimental Protocols for Stability Assessment

Detailed methodologies for conducting forced degradation studies are provided below.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile). Aliquots of this solution are subjected to the stress conditions outlined below. Samples are then analyzed by a stability-indicating HPLC method at specified time points.

Thermal Stability

-

Transfer 1 mL of the stock solution into a sealed vial.

-

Place the vial in a calibrated oven at a constant temperature (e.g., 70°C).

-

Withdraw samples at predetermined intervals (e.g., 1, 3, 7, and 14 days).

-

Cool the samples to room temperature before analysis.

Hydrolytic Stability

-

Acidic Conditions:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Keep the mixture at room temperature.

-

Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Conditions:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Stability

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Store the mixture in the dark at room temperature to prevent photo-oxidation.

-

Withdraw samples at specified intervals (e.g., 0, 6, 12, 24, 48 hours).

Photostability

-

Expose a thin layer of the solid compound or a solution in a quartz vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples after the exposure period.

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

β-Ketoesters are susceptible to hydrolysis under both acidic and basic conditions, followed by decarboxylation of the resulting β-keto acid. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester moiety can be hydrolyzed to form the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation to yield a ketone.

Caption: Proposed primary degradation pathway.

Conclusion

The stability of this compound is a critical consideration for its use in scientific research and drug development. Proper storage in a cool, dark, and inert environment is essential to maintain its integrity. While the compound is relatively stable, it is susceptible to degradation under harsh hydrolytic and thermal conditions. The information and protocols provided in this guide serve as a valuable resource for researchers to ensure the quality and reliability of their work with this important chemical intermediate.

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles using Methyl 4-(Trifluoromethyl)benzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous approved therapeutic agents.[1] The incorporation of a trifluoromethyl (CF3) group into the pyrazole ring often enhances the pharmacological properties of the resulting compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Methyl 4-(trifluoromethyl)benzoylacetate is a key β-ketoester precursor for the synthesis of pyrazoles bearing a 4-(trifluoromethyl)phenyl substituent, a common motif in various biologically active molecules, including analogues of the COX-2 inhibitor, Celecoxib.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles from this compound.

Applications in Drug Discovery

Trifluoromethyl-substituted pyrazoles are integral to the development of a wide range of therapeutic agents. Their unique properties make them valuable in targeting various diseases.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with Celecoxib being a prime example.[4] The synthesis of novel analogues using this compound allows for the exploration of new cyclooxygenase (COX) inhibitors.[3][5]

-

Anticancer Agents: The pyrazole nucleus is found in several anticancer compounds.[6] The trifluoromethyl group can enhance the cytotoxic activity of these molecules.

-

Antibacterial Agents: Trifluoromethylated pyrazoles have shown potent activity against various bacteria, including drug-resistant strains.[1]

-

Agrochemicals: Beyond pharmaceuticals, these compounds are also utilized in the development of herbicides and fungicides.

Experimental Protocols

The synthesis of pyrazoles from this compound typically proceeds via a condensation reaction with a hydrazine derivative, followed by cyclization. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the hydrazine substituent.

Protocol 1: General Synthesis of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one

This protocol describes the reaction of this compound with hydrazine hydrate to yield the corresponding pyrazolone.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an acidic solvent, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

-

The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold water or a minimal amount of cold ethanol.

-

Dry the product under vacuum to obtain 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 1-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one

This protocol details the synthesis of an N-substituted pyrazolone using phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol or Glacial Acetic Acid

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add phenylhydrazine (1.0 eq) to the solution and stir at room temperature for 15-30 minutes.

-

Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC.

-

After cooling to room temperature, the product may crystallize directly from the solution.

-

If necessary, concentrate the solution and cool in an ice bath to induce crystallization.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallize from ethanol to obtain pure 1-phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of trifluoromethyl-substituted pyrazoles.

Table 1: Reaction Conditions and Yields for Trifluoromethylated Pyrazoles

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Acetyl-1,3-indanedione | 4-(Trifluoromethyl)phenylhydrazine | Ethanol | Reflux | 48 | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 4-24 | [7] |

| 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid | Ethanol | Reflux | 8 | Pyrazole aldehyde intermediate | - | [3] |

| Ethyl Acetoacetate | Phenylhydrazine | - | 100 | 1 | 1,5-Dimethyl-2-phenylpyrazol-3-one | - | [8] |

Table 2: Characterization Data for a Representative Trifluoromethylated Pyrazole

Compound: 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one[7]

| Property | Value |

| Melting Point (°C) | 154-156 |

| FT-IR (cm⁻¹) | 1708 (C=O), 1321 (Ar-CF₃) |

| ¹H NMR (δ, ppm) | 2.29 (3H, s), 7.26 (1H, d), 7.35-7.59 (3H, m), 7.91-7.98 (4H, m) |

| ¹³C NMR (δ, ppm) | 12.2, 120.6, 122.6, 122.8 (q, ¹JCF = 285 Hz), 124.1, 124.6, 125.1, 128.8 (q, ²JCF = 32 Hz), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0 |

| ¹⁹F NMR (δ, ppm) | -60.06 (s, 3F) |

| MS (m/z) | 328 (M⁺, 100%) |

Visualizations

Reaction Pathway for Pyrazole Synthesis

Caption: General reaction pathway for the synthesis of pyrazoles.

Experimental Workflow

Caption: A typical experimental workflow for pyrazole synthesis.

References

- 1. New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of 5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one through the reaction of Methyl 4-(trifluoromethyl)benzoylacetate with hydrazine hydrate. This reaction is a classic example of the Knorr pyrazole synthesis, a robust method for creating pyrazolone heterocycles.[1] Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] The incorporation of a trifluoromethyl group can further enhance a molecule's pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] These notes offer a comprehensive guide, including the reaction mechanism, a detailed experimental protocol, quantitative data representation, and the potential applications of the resulting compound in drug development.

Introduction and Background

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, largely due to their prevalence in pharmaceuticals, agrochemicals, and dyes.[6][7] The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is a fundamental and efficient method for constructing the pyrazole ring system from the condensation of hydrazines with 1,3-dicarbonyl compounds, such as β-ketoesters.[1]

The reaction between this compound (a β-ketoester) and hydrazine hydrate yields a pyrazolone, a keto-derivative of pyrazole. The resulting product, 5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one, is a valuable building block in medicinal chemistry. The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, known to improve key pharmacokinetic and pharmacodynamic properties.[4][5] Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[3][8][9]

Reaction Mechanism and Workflow

The reaction proceeds via a condensation-cyclization mechanism. The process is generally rapid and results in high yields due to the formation of a stable aromatic ring system.[1]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the this compound. This is followed by dehydration to form a hydrazone intermediate.[1]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl group.

-

Methanol Elimination: This cyclization step results in the formation of a five-membered ring and the elimination of a molecule of methanol, yielding the final pyrazolone product.

-

Tautomerism: The resulting pyrazolone exists in several tautomeric forms, including the keto (CH2), enol (OH), and NH forms. While often drawn as the keto tautomer, the enol form can be a major contributor, leading to the aromaticity of the five-membered ring.[1][10]

Caption: Workflow of the Knorr pyrazolone synthesis.

Experimental Protocols

This protocol is a generalized procedure adapted from established methods for Knorr pyrazolone synthesis.[1] Researchers should perform their own risk assessment and adhere to all institutional safety guidelines.

Materials and Reagents:

-

This compound

-

Hydrazine hydrate (80% or higher)

-

Ethanol or 1-Propanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or hot plate with stirring capability

-

Buchner funnel and filter paper for vacuum filtration

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 5 mmol, 1 eq.) and the chosen alcohol solvent (e.g., 15 mL of ethanol).

-

Addition of Reagents: While stirring, add hydrazine hydrate (e.g., 10 mmol, 2 eq.) to the mixture. A slight excess of hydrazine is often used to ensure complete consumption of the β-ketoester.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). The acid helps to facilitate the condensation step.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) with continuous stirring.[1]

-

Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase could be a mixture of ethyl acetate and hexane (e.g., 30:70). The reaction is typically complete within 1-4 hours, indicated by the disappearance of the starting β-ketoester spot.[1]

-

Product Precipitation: Once the reaction is complete, turn off the heat. While the solution is still hot, add deionized water (e.g., 20 mL) to precipitate the product.[1]

-

Isolation: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for approximately 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold water to remove any residual acid and hydrazine salts.

-

Drying: Allow the product to air dry completely or dry in a vacuum oven at a low temperature.

-